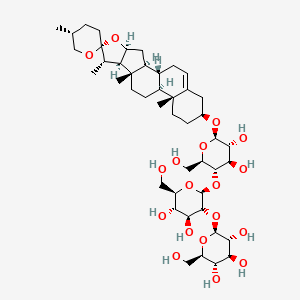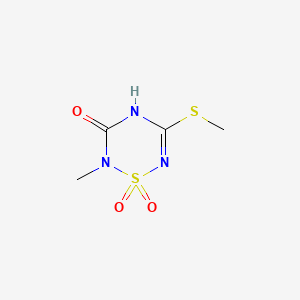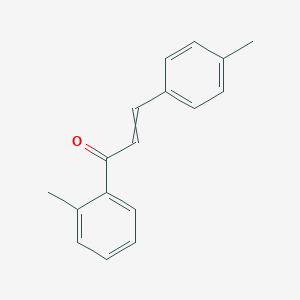![molecular formula C20H23N5O2 B14613309 Butyl 4-{[(2,4-diaminoquinazolin-6-YL)methyl]amino}benzoate CAS No. 57343-58-5](/img/structure/B14613309.png)
Butyl 4-{[(2,4-diaminoquinazolin-6-YL)methyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 4-{[(2,4-diaminoquinazolin-6-YL)methyl]amino}benzoate is a chemical compound known for its unique structure and potential applications in various fields. This compound contains a quinazoline ring, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The presence of amino groups and a butyl ester moiety further enhances its chemical reactivity and potential utility in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-{[(2,4-diaminoquinazolin-6-YL)methyl]amino}benzoate typically involves multiple steps, starting with the preparation of the quinazoline core One common method involves the condensation of anthranilic acid with formamide to form the quinazoline ring
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl 4-{[(2,4-diaminoquinazolin-6-YL)methyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The quinazoline ring can be reduced to form dihydroquinazoline derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, dihydroquinazoline derivatives, and various substituted quinazoline compounds.
Applications De Recherche Scientifique
Butyl 4-{[(2,4-diaminoquinazolin-6-YL)methyl]amino}benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Butyl 4-{[(2,4-diaminoquinazolin-6-YL)methyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s quinazoline ring can bind to active sites, while the amino groups can form hydrogen bonds with target molecules. This interaction can modulate the activity of the target, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butyl 4-{[(2,4-diaminoquinazolin-6-YL)methyl]amino}benzoate: Unique due to its specific substitution pattern and functional groups.
Quinazoline derivatives: Share the quinazoline core but differ in the nature and position of substituents.
Aminoquinazoline compounds: Contain amino groups but may lack the butyl ester moiety.
Propriétés
Numéro CAS |
57343-58-5 |
|---|---|
Formule moléculaire |
C20H23N5O2 |
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
butyl 4-[(2,4-diaminoquinazolin-6-yl)methylamino]benzoate |
InChI |
InChI=1S/C20H23N5O2/c1-2-3-10-27-19(26)14-5-7-15(8-6-14)23-12-13-4-9-17-16(11-13)18(21)25-20(22)24-17/h4-9,11,23H,2-3,10,12H2,1H3,(H4,21,22,24,25) |
Clé InChI |
WYRQGTNHBXZRAD-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C1=CC=C(C=C1)NCC2=CC3=C(C=C2)N=C(N=C3N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Oxo-4-[2-(2-phosphonophenyl)hydrazinylidene]-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14613253.png)
![2-(2-{2-[(Oxan-2-yl)oxy]ethyl}cyclopropyl)ethan-1-ol](/img/structure/B14613272.png)

![Acetic acid;3,7,7-trimethylbicyclo[4.1.0]hept-2-en-2-ol](/img/structure/B14613283.png)

![2,2'-({4-[2-(5H-Tetrazol-5-ylidene)hydrazinyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14613286.png)
![N-{1-[(E)-Ethyldiazenyl]ethyl}azepan-1-amine](/img/structure/B14613294.png)
![6H-Indeno[5,4-b]thiophene, 7,8-dihydro-](/img/structure/B14613298.png)

![1-[2-(4-Chlorophenyl)propyl]imidazole;nitric acid](/img/structure/B14613301.png)
![Piperazine, 1-(2,4-dichlorophenyl)-4-[2-(4-methyl-5-thiazolyl)ethyl]-](/img/structure/B14613302.png)
